![molecular formula C21H28N4O2S B2480228 4-[(3-Cycloheptyl-4-imino-6,7-dimethoxy-3,4-dihydro-2-quinazolinyl)sulfanyl]butanenitrile CAS No. 691858-05-6](/img/structure/B2480228.png)
4-[(3-Cycloheptyl-4-imino-6,7-dimethoxy-3,4-dihydro-2-quinazolinyl)sulfanyl]butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves cyclization reactions and can be achieved via various synthetic routes, including palladium-catalyzed oxidative carbonylation and metal-free tandem approaches. For example, Costa et al. (2004) describe a palladium-catalyzed cyclization-alkoxycarbonylation of ethynylaniline derivatives to synthesize quinazolin-2-ones, which could be relevant for derivatives like our compound (Costa et al., 2004). Another method by Ramanathan et al. (2017) involves a metal-free synthesis of quinazolin-4(3H)-imines, demonstrating the versatility in synthesizing complex quinazolinone structures (Ramanathan et al., 2017).
Scientific Research Applications
Synthesis and Biological Activity
- Biological Activity: Compounds related to 4-[(3-Cycloheptyl-4-imino-6,7-dimethoxy-3,4-dihydro-2-quinazolinyl)sulfanyl]butanenitrile have been synthesized and studied for their biological activity. For instance, derivatives like 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones exhibit significant anti-monoamine oxidase and antitumor activity (Markosyan et al., 2015).
Anticancer Activity
- Cytotoxicity and Anticancer Properties: Certain amino- and sulfanyl-derivatives of benzoquinazolinones have shown potential cytotoxicity, with some demonstrating significant anticancer activity. This suggests a potential research avenue for this compound in anticancer studies (Nowak et al., 2015).
Antioxidant Properties
- Antioxidant Activity: Novel compounds, such as 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones, synthesized from related chemical structures, have exhibited higher antioxidant activities compared to standard antioxidants. This indicates the potential for this compound in antioxidant research (Hassan et al., 2017).
Antibacterial and Antifungal Activity
- Antimicrobial Properties: Derivatives like 2-[(E)-2-aryl-1-ethenyl]-3-(2-sulfanyl-1H-benzo[d]imidazole-5-yl)-3,4- dihydro-4-quinolinones have shown significant antibacterial and antifungal activity, suggesting similar potentials for this compound (Anisetti & Reddy, 2012).
Cardiotonic Agents
- Cardiotonic Activity: Research on similar compounds, such as 1-(6,7-dimethoxy-4-quinazolinyl)piperidine derivatives, has explored their potential as cardiotonic agents, indicating possible applications of this compound in cardiovascular research (Nomoto et al., 1991).
Antihypertensive and Analgesic Activities
- Antihypertensive and Analgesic Effects: Compounds like N2-[(acylamino)alkyl]-6,7-dimethoxy-2,4-quinazolinediamines, structurally related to this compound, have been synthesized and shown good antihypertensive activity. Analogs of this compound also demonstrated analgesic effects (Manoury et al., 1986; Yusov et al., 2019).
properties
IUPAC Name |
4-(3-cycloheptyl-4-imino-6,7-dimethoxyquinazolin-2-yl)sulfanylbutanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2S/c1-26-18-13-16-17(14-19(18)27-2)24-21(28-12-8-7-11-22)25(20(16)23)15-9-5-3-4-6-10-15/h13-15,23H,3-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFXLMHHOZWWMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SCCCC#N)C3CCCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


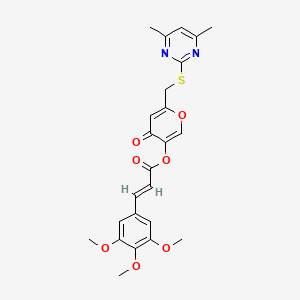
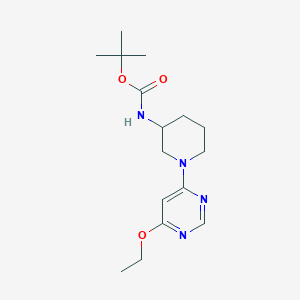
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N,N-di(propan-2-yl)acetamide](/img/structure/B2480151.png)
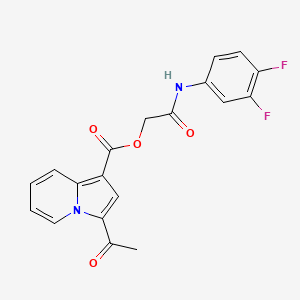
![2-amino-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2480156.png)
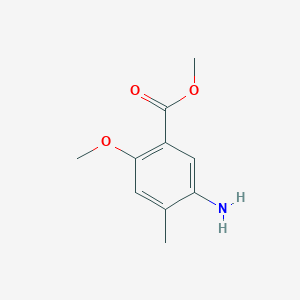
![1-(2-chlorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2480160.png)
![N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B2480161.png)


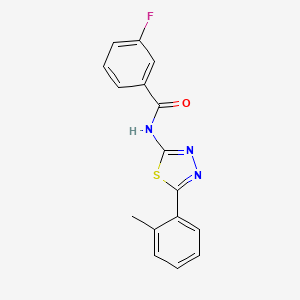
![benzyl N-[1-(aminomethyl)cyclopentyl]carbamate](/img/structure/B2480166.png)
![6-(Furan-2-ylmethyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2480167.png)